![molecular formula C31H46O2 B12056718 Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
Vitamin K1-[2H7] (Phytonadione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin K1-[2H7] (Phytonadione) is a deuterated form of Vitamin K1, also known as phylloquinone or phytomenadione. It is a fat-soluble vitamin that plays a crucial role in blood clotting and bone health. This compound is often used in scientific research to study the metabolism and function of Vitamin K1 due to its stable isotope labeling, which allows for precise tracking in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1-[2H7] involves the incorporation of deuterium atoms into the phylloquinone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of phylloquinone in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Vitamin K1-[2H7] typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product. The process may also involve purification steps such as chromatography to separate the desired compound from any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Vitamin K1-[2H7] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of non-deuterated Vitamin K1 but can be studied more precisely due to the presence of deuterium atoms .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Vitamin K1-[2H7].
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Vitamin K1-[2H7] can lead to the formation of quinones, while reduction can yield hydroquinones .
Aplicaciones Científicas De Investigación
Vitamin K1-[2H7] is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used to study the chemical properties and reactions of Vitamin K1.
Biology: Helps in tracing the metabolic pathways of Vitamin K1 in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin K1.
Industry: Employed in the development of nutritional supplements and fortified foods
Mecanismo De Acción
Vitamin K1-[2H7] functions similarly to non-deuterated Vitamin K1. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the carboxylation of glutamic acid residues in certain proteins. This modification is essential for the activation of clotting factors II, VII, IX, and X, as well as proteins C and S. The presence of deuterium does not significantly alter the mechanism of action but allows for more precise tracking in studies .
Comparación Con Compuestos Similares
Similar Compounds
Vitamin K2 (Menaquinone): Another form of Vitamin K, which is primarily involved in bone health and cardiovascular function.
Vitamin K3 (Menadione): A synthetic form of Vitamin K used in animal feed and some supplements.
Vitamin K4: Another synthetic variant used in research and industry
Uniqueness
Vitamin K1-[2H7] is unique due to its stable isotope labeling, which allows for precise tracking and study in various scientific applications. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways and reactions is crucial .
Propiedades
Fórmula molecular |
C31H46O2 |
|---|---|
Peso molecular |
457.7 g/mol |
Nombre IUPAC |
5,6,7,8-tetradeuterio-2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i6D3,7D,8D,18D,19D |
Clave InChI |
MBWXNTAXLNYFJB-NYKMUXSXSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[2H])[2H] |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
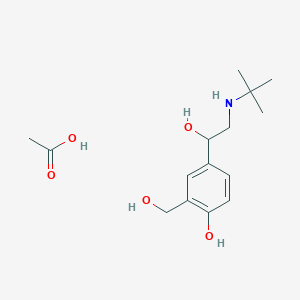
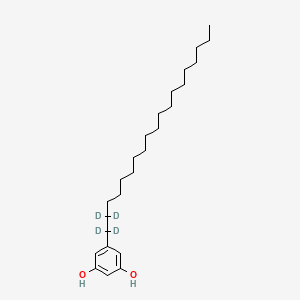

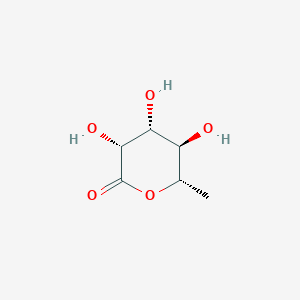
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)

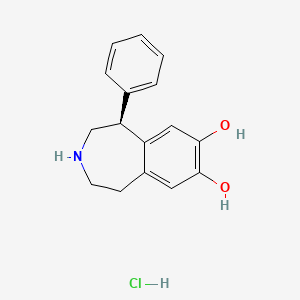

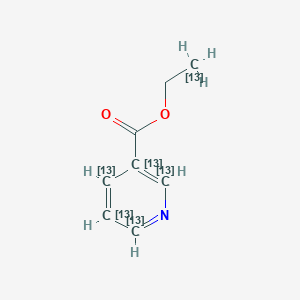
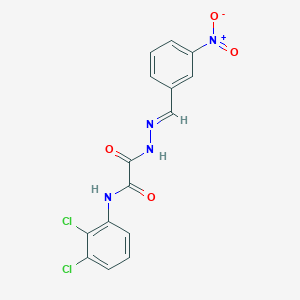
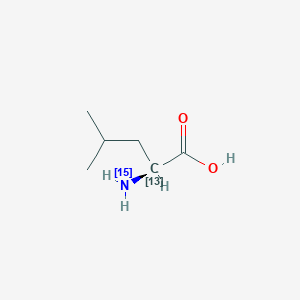
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

